PROT-IN-1 Exhibits Intermediate Potency Within the PROT Inhibitor Class
PROT-IN-1 demonstrates an IC₅₀ of 1.48 μM for inhibiting PROT-mediated proline uptake . This potency is intermediate compared to other known PROT inhibitors: it is approximately 1.5-fold less potent than benztropine (IC₅₀ = 0.75 μM) [1] and 13.5-fold less potent than LP-403812 (IC₅₀ ≈ 0.11 μM) [1], but 13.8-fold more potent than LQFM215 (IC₅₀ = 20.4 μM) [2].
| Evidence Dimension | Inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.48 μM |
| Comparator Or Baseline | Benztropine (0.75 μM), LP-403812 (~0.11 μM), LQFM215 (20.4 μM) |
| Quantified Difference | 1.97-fold less potent than benztropine; 13.5-fold less potent than LP-403812; 13.8-fold more potent than LQFM215 |
| Conditions | Recombinant human PROT (hPROT) expressed in cell lines; [³H]proline uptake assay |
Why This Matters
The intermediate potency of PROT-IN-1 allows for effective target engagement without the potential for maximal receptor saturation observed with ultra-potent inhibitors, which may be advantageous for studying nuanced physiological responses.
- [1] Yu, X.-C., Zhang, W., Oldham, A., Buxton, E., Patel, S., Nghi, N., Tran, D., Lanthorn, T. H., Bomont, C., Shi, Z.-C., & Liu, Q. (2009). Discovery and characterization of potent small molecule inhibitors of the high affinity proline transporter. Neuroscience Letters, 451(3), 212–216. View Source
- [2] Carvalho, G. A., et al. (2024). Novel Proline Transporter Inhibitor (LQFM215) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia. Neurochemical Research, 49, 1278–1289. View Source
